N-methyl-1-phenylpiperidin-4-amine dihydrochloride
Overview
Description
N-methyl-1-phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.21 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-phenylpiperidin-4-amine dihydrochloride typically involves the reaction of N-methyl-1-phenylpiperidin-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the following steps:
N-methylation: The starting material, 1-phenylpiperidin-4-amine, is reacted with a methylating agent such as methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Formation of the dihydrochloride salt: The N-methyl-1-phenylpiperidin-4-amine is then treated with hydrochloric acid to form the dihydrochloride salt. This step is typically carried out in an aqueous or alcoholic solution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-phenylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: N-methyl-1-phenylpiperidin-4-amine N-oxide.
Reduction: N-methyl-1-phenylpiperidin-4-amine.
Substitution: N-methyl-1-phenylpiperidin-4-amine derivatives with different substituents.
Scientific Research Applications
N-methyl-1-phenylpiperidin-4-amine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperidine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. The compound may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
N-methyl-1-phenylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-methyl-1-phenylpiperidin-4-amine: The base form of the compound without the dihydrochloride salt.
1-phenylpiperidin-4-amine: The parent compound without the N-methyl group.
N-methyl-1-phenylpiperidin-4-amine N-oxide: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to interact with neurotransmitter receptors in a distinct manner. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research applications.
Properties
IUPAC Name |
N-methyl-1-phenylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKRDLBGWLKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071590-88-9 | |
Record name | N-methyl-1-phenylpiperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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